5,6-dihydro-4H-thieno[3,2-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminothiophene derivatives with suitable reagents to form the desired fused ring system . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the successful formation of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. This involves scaling up the reaction conditions and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5,6-Dihydro-4H-thieno[3,2-b]pyrrole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-thieno[3,2-b]pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5,6-dihydro-4H-thieno[3,2-b]pyrrole include:
- 4H-thieno[3,2-b]pyrrole-5-carbohydrazides
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- Thieno[3,4-c]pyrrole-4,6-(5H)-dione
Uniqueness
What sets this compound apart from these similar compounds is its specific fused ring structure, which imparts unique electronic and steric properties. These properties make it particularly useful in the development of advanced materials and bioactive molecules .
Properties
IUPAC Name |
5,6-dihydro-4H-thieno[3,2-b]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-3-7-5-2-4-8-6(1)5/h2,4,7H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBZRQLFQVVGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1SC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.